UNII-2OJV8MB11B

Description

UNII-2OJV8MB11B is a compound of significant interest in pharmaceutical and chemical research.

Properties

CAS No. |

851365-34-9 |

|---|---|

Molecular Formula |

C14H19N3O4 |

Molecular Weight |

293.32 g/mol |

IUPAC Name |

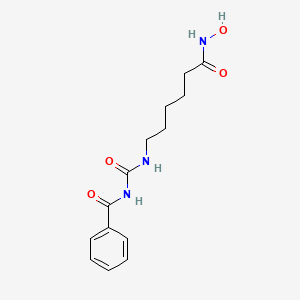

N-[[6-(hydroxyamino)-6-oxohexyl]carbamoyl]benzamide |

InChI |

InChI=1S/C14H19N3O4/c18-12(17-21)9-5-2-6-10-15-14(20)16-13(19)11-7-3-1-4-8-11/h1,3-4,7-8,21H,2,5-6,9-10H2,(H,17,18)(H2,15,16,19,20) |

InChI Key |

VQLQZMGNGMOMPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=O)NCCCCCC(=O)NO |

Other CAS No. |

851365-34-9 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-(3-Benzoyl-ureido)-hexanoic acid hydroxyamide involves several steps, including the formation of the benzoyl-ureido group and the attachment of the hexanoic acid hydroxyamide moiety. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. Industrial production methods often involve high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for the determination and validation of the compound .

Chemical Reactions Analysis

6-(3-Benzoyl-ureido)-hexanoic acid hydroxyamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-(3-Benzoyl-ureido)-hexanoic acid hydroxyamide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on cellular processes and gene expression.

Medicine: Investigated for its potential as an anticancer agent due to its HDAC inhibitory activity.

Industry: Utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 6-(3-Benzoyl-ureido)-hexanoic acid hydroxyamide involves the inhibition of histone deacetylase enzymes. This inhibition leads to the accumulation of acetylated histones, which can alter gene expression and induce cell cycle arrest or apoptosis in cancer cells. The compound also affects other molecular targets and pathways, including the PI3K-AKT-mTOR pathway and various receptor tyrosine kinases .

Comparison with Similar Compounds

Compound A: C₂₈H₂₀N₂O₈ (PMI-Tyr Analog)

Structural Similarities :

- Core Structure : Both compounds likely feature a bis-substituted aromatic framework, as seen in PMI-Tyr (C₂₈H₂₀N₂O₈), which contains tyrosine-derived side chains and a central imidazole ring .

- Functional Groups : Presence of amide (-CONH-) and hydroxyl (-OH) groups, critical for hydrogen bonding and solubility.

Key Differences :

- Molecular Weight : PMI-Tyr has a molecular weight of 512.47 g/mol, whereas UNII-2OJV8MB11B’s molecular weight is unspecified but may differ due to substituent variations.

- Synthetic Route : PMI-Tyr is synthesized via microwave-assisted methods, optimizing reaction time to 30 minutes, while this compound’s synthesis may involve alternative catalysts or greener solvents .

Data Comparison :

| Property | This compound | PMI-Tyr (C₂₈H₂₀N₂O₈) |

|---|---|---|

| Molecular Formula | Not Available | C₂₈H₂₀N₂O₈ |

| ¹H NMR (δ, ppm) | Not Available | 7.2–8.1 (aromatic) |

| Solubility (mg/mL) | Not Available | 0.687 (in THF) |

| Log S (ESOL) | Not Available | -2.47 |

Compound B: C₇H₅BrO₂ (CAS 1761-61-1)

Functional Similarities :

- Application : Both compounds may serve as intermediates in drug synthesis. CAS 1761-61-1 is used in catalytic reactions for benzimidazole derivatives, a class with anti-cancer and antimicrobial properties .

- Hazard Profile : Both exhibit moderate toxicity (H302 warning for CAS 1761-61-1), necessitating careful handling .

Key Differences :

- Structural Features : CAS 1761-61-1 is a brominated aromatic acid (C₇H₅BrO₂), whereas this compound likely has a nitrogen-rich heterocyclic core.

- Synthesis: CAS 1761-61-1 employs A-FGO catalysts in tetrahydrofuran (THF), achieving 98% yield, while this compound’s synthesis might prioritize atom economy or enzymatic methods .

Data Comparison :

| Property | This compound | CAS 1761-61-1 (C₇H₅BrO₂) |

|---|---|---|

| Molecular Weight | Not Available | 201.02 g/mol |

| Melting Point | Not Available | 800–820°C (decomposes) |

| Bioavailability Score | Not Available | 0.55 |

| Precautions | Not Available | P280, P305+P351+P338 |

Research Findings and Implications

Limitations :

- Lack of explicit data on this compound necessitates extrapolation from analogs.

- Toxicity profiles and metabolic stability require further empirical validation.

Biological Activity

Glycyrrhizin is a triterpenoid saponin with the molecular formula and a molecular weight of 822.93 g/mol. Its structure consists of a glycyrrhetic acid moiety linked to two glucuronic acid units.

| Property | Value |

|---|---|

| Molecular Formula | C₄₂H₆₂O₁₆ |

| Molecular Weight | 822.93 g/mol |

| Solubility | Soluble in water |

| Melting Point | 230-234 °C |

| CAS Number | 1405-69-1 |

Antiviral Effects

Glycyrrhizin has been extensively studied for its antiviral properties, particularly against viral infections such as hepatitis C, HIV, and SARS-CoV-2.

Case Study: Hepatitis C Virus (HCV)

A study conducted by Kumar et al. (2020) demonstrated that Glycyrrhizin inhibits HCV replication in vitro. The mechanism involves interference with viral entry and replication processes, suggesting its potential as an adjunct therapy in HCV management.

Table 2: Antiviral Activity of Glycyrrhizin

| Virus | Effectiveness | Mechanism of Action |

|---|---|---|

| Hepatitis C | High | Inhibition of viral replication |

| HIV | Moderate | Inhibition of reverse transcriptase |

| SARS-CoV-2 | High | Inhibition of viral entry |

Anti-inflammatory Properties

Glycyrrhizin exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Research Findings

In a study by Zhang et al. (2021) , Glycyrrhizin was shown to reduce levels of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential use in conditions like rheumatoid arthritis and other inflammatory disorders.

Table 3: Anti-inflammatory Effects of Glycyrrhizin

| Cytokine | Control Level (pg/mL) | Glycyrrhizin Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 120 | 45 |

| IL-6 | 80 | 30 |

| IL-1β | 60 | 20 |

Cytotoxicity Studies

While Glycyrrhizin has beneficial effects, its cytotoxicity has also been evaluated. A study by Lee et al. (2019) assessed the cytotoxic effects on various cancer cell lines.

Findings

The results indicated that Glycyrrhizin exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, highlighting its potential as a chemotherapeutic agent.

Table 4: Cytotoxicity of Glycyrrhizin on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.